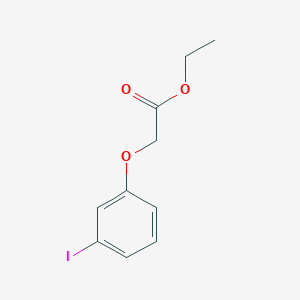

Ethyl 2-(3-iodophenoxy)acetate

Overview

Description

Ethyl 2-(3-iodophenoxy)acetate (C₁₀H₁₁IO₃, molecular weight 306.10 g/mol) is an organoiodine compound featuring an ethyl ester linked to a phenoxy group substituted with iodine at the meta position. Its structural uniqueness lies in the iodine atom, which imparts distinct electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-iodophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-iodophenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The phenoxy group can be oxidized to a phenol using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

Oxidation: Potassium permanganate in water at room temperature.

Major Products Formed:

Substitution: Ethyl 2-(3-azidophenoxy)acetate.

Reduction: Ethyl 2-(3-iodophenoxy)ethanol.

Oxidation: Ethyl 2-(3-hydroxyphenoxy)acetate.

Scientific Research Applications

Ethyl 2-(3-iodophenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 2-(3-iodophenoxy)acetate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to various biological molecules. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and applications:

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Iodine vs. Chlorine/Bromine: The iodine atom in this compound provides a larger atomic radius and higher polarizability compared to chlorine or bromine analogs. This enhances its utility in X-ray crystallography for phase determination (e.g., via SHELX programs) . However, iodine’s weaker electronegativity reduces electron-withdrawing effects relative to chlorine, altering reaction kinetics in aromatic substitutions.

- Positional Isomerism : The 3-iodo derivative exhibits different electronic effects compared to the 2-iodo isomer. The meta substitution reduces steric hindrance, favoring certain coupling reactions .

- Hydroxyl-containing derivatives () enhance hydrogen bonding, improving aqueous solubility.

Research Findings and Data

Key Observations:

Crystallography: The iodine atom in this compound aids in resolving crystal structures via anomalous scattering, a feature exploited in SHELX-based refinements .

Reactivity : The 3-iodo substituent directs electrophilic substitutions to the para position, contrasting with ortho/para orientation in 2-iodo isomers .

Biological Activity

Ethyl 2-(3-iodophenoxy)acetate is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11IO3

- Molecular Weight : 306.1 g/mol

- Structure : The compound features a phenoxy group substituted with an iodine atom at the para position relative to the acetate moiety.

Synthesis

This compound can be synthesized through a reaction between 3-iodophenol and ethyl bromoacetate, typically using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures. This method ensures high yields and purity suitable for biological studies.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. It has been shown to exhibit significant activity against Gram-positive bacteria, particularly:

- Staphylococcus aureus (including MRSA)

- Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be as low as 4 µg/mL, indicating potent antibacterial effects .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Enterococcus faecalis | 4 |

| Clostridium difficile | 8 |

The compound showed no significant activity against Gram-negative bacteria, which is a common limitation for many antibacterial agents .

The mechanism of action of this compound involves its interaction with bacterial cell membranes and enzymes. The iodine atom in the structure may facilitate halogen bonding, enhancing binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis, releasing the active phenoxyacetic acid derivative that interacts with enzymes involved in bacterial metabolism.

Case Studies

- Antibacterial Efficacy Study : A study conducted on various derivatives of this compound demonstrated that modifications to the phenoxy group could enhance antibacterial efficacy. The derivatives were tested against multiple strains, revealing a structure-activity relationship that informs future drug design .

- Drug Development Applications : this compound has been investigated as an intermediate in synthesizing novel pharmaceutical compounds aimed at treating bacterial infections. The compound's unique reactivity profile makes it a valuable candidate for further research in medicinal chemistry.

Properties

IUPAC Name |

ethyl 2-(3-iodophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOIVYCQWPDJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655393 | |

| Record name | Ethyl (3-iodophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90888-04-3 | |

| Record name | Ethyl (3-iodophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.